Cas no 158945-74-5 (Pyrrolo[1,2-a]pyrazine, 6-bromo-)
![Pyrrolo[1,2-a]pyrazine, 6-bromo- structure](https://ja.kuujia.com/scimg/cas/158945-74-5x500.png)
Pyrrolo[1,2-a]pyrazine, 6-bromo- 化学的及び物理的性質
名前と識別子
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- Pyrrolo[1,2-a]pyrazine, 6-bromo-
- 6-Bromopyrrolo[1,2-a]pyrazine
- SCHEMBL8829169
- CS-0265947
- EN300-266097
- TWDCECGYJQCZTR-UHFFFAOYSA-N
- 158945-74-5
-
- インチ: 1S/C7H5BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H
- InChIKey: TWDCECGYJQCZTR-UHFFFAOYSA-N
- SMILES: C12=CC=C(Br)N1C=CN=C2
計算された属性
- 精确分子量: 195.96361g/mol
- 同位素质量: 195.96361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.3Ų
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 0.08±0.30(Predicted)
Pyrrolo[1,2-a]pyrazine, 6-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266097-0.25g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 0.25g |
$905.0 | 2023-02-28 | |
eNovation Chemicals LLC | D972447-1g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 1g |
$530 | 2024-05-24 | |
eNovation Chemicals LLC | D972447-25g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 25g |
$3900 | 2024-05-24 | |
Enamine | EN300-266097-10.0g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 10.0g |
$7866.0 | 2023-02-28 | |
Aaron | AR01C784-1g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 1g |
$2540.00 | 2025-02-14 | |
Aaron | AR01C784-50mg |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 50mg |
$691.00 | 2025-02-14 | |
Aaron | AR01C784-2.5g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 2.5g |
$4955.00 | 2023-12-15 | |
1PlusChem | 1P01C6ZS-250mg |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 250mg |
$1181.00 | 2024-06-20 | |
eNovation Chemicals LLC | D972447-5g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 5g |
$1400 | 2025-02-24 | |
eNovation Chemicals LLC | D972447-10g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 10g |
$2240 | 2025-02-26 |
Pyrrolo[1,2-a]pyrazine, 6-bromo- 関連文献
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Carlos H. Escalante,Fernando A. Carmona-Hernández,Alberto Hernández-López,Eder I. Martínez-Mora,Francisco Delgado,Joaquín Tamariz Org. Biomol. Chem. 2022 20 396
Pyrrolo[1,2-a]pyrazine, 6-bromo-に関する追加情報
Comprehensive Overview of Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5)
Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated derivative of pyrrolopyrazine is widely utilized as a key intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.
The compound's molecular framework combines a pyrrole and a pyrazine ring, offering versatile reactivity for functionalization. Its 6-bromo substitution makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are frequently searched by synthetic chemists. Recent publications highlight its role in developing anticancer agents and CNS-targeted therapeutics, aligning with the growing demand for precision medicine solutions.
In material science, Pyrrolo[1,2-a]pyrazine, 6-bromo- has shown promise in the design of organic semiconductors and OLED materials. This application resonates with the global push for sustainable energy technologies, a subject dominating academic and industrial discussions. The compound’s electron-rich structure contributes to charge transport properties, making it relevant for optoelectronic devices—a trending keyword in nanotechnology forums.
Analytical characterization of CAS No. 158945-74-5 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, techniques frequently queried by quality control specialists. Stability studies under various pH and temperature conditions are critical for its application in formulation development, another area of intense research interest. Regulatory compliance with REACH and ICH guidelines ensures its safe use in commercial applications.
Market trends indicate rising demand for high-purity heterocycles like this compound, driven by pharmaceutical outsourcing and custom synthesis services. Suppliers often highlight its availability in milligram to kilogram quantities to cater to both academic labs and industrial-scale production. Environmental considerations have also spurred investigations into green chemistry approaches for its synthesis, addressing the popularity of sustainable practices in chemical manufacturing.
Future research directions may explore its derivatives for antiviral applications, particularly in light of recent global health challenges. The compound’s structural similarity to privileged scaffolds in drug-like molecules positions it as a candidate for high-throughput screening libraries. Such applications frequently appear in patent literature and grant proposals, reflecting the compound’s commercial and scientific relevance.
For researchers troubleshooting synthesis protocols, common search terms like "6-bromo pyrrolopyrazine solubility" or "158945-74-5 reaction conditions" underscore practical considerations. Technical bulletins often recommend anhydrous reaction environments due to the compound’s sensitivity to hydrolysis—a detail crucial for reproducibility in organic synthesis methodologies.
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